6-methoxy-2-methyl-1H-indole
Overview
Description
“6-methoxy-2-methyl-1H-indole” is a chemical compound with the molecular formula C10H11NO . It is a type of indole, which is a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
Indole derivatives, including “6-methoxy-2-methyl-1H-indole”, are prevalent moieties present in selected alkaloids . They can be prepared via condensation reactions, reductive alkylation, arylation reactions using a palladium acetate catalyst, enantioselective Friedel-Crafts alkylation, and stereoselective synthesis of cyclopentaindolones via stereoselective [3+2] cyclopentannulation .
Molecular Structure Analysis
The molecular structure of “6-methoxy-2-methyl-1H-indole” consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The InChI code for this compound is 1S/C10H11NO/c1-7-5-8-3-4-9 (12-2)6-10 (8)11-7/h3-6,11H,1-2H3 .
Chemical Reactions Analysis
Indole derivatives, including “6-methoxy-2-methyl-1H-indole”, are employed as reactants in various chemical reactions. These include preparation of indolylquinoxalines by condensation reactions, preparation of alkylindoles via Ir-catalyzed reductive alkylation, and arylation reactions using a palladium acetate catalyst .
Physical And Chemical Properties Analysis
“6-methoxy-2-methyl-1H-indole” is a solid at room temperature . It has a molecular weight of 161.2 . The compound should be stored in a dark place, sealed in dry, at room temperature .
Scientific Research Applications
Specific Scientific Field
Summary of the Application
6-Methoxy-1H-Indole-2-carboxylic acid is produced by Bacillus toyonensis and has been found to have antifungal properties .
Methods of Application or Experimental Procedures
The bacterial F1 isolate, identified as Bacillus toyonensis, was screened for the production of antifungal compounds. The purified extract was identified as 6-methoxy-1H-Indole-2-carboxylic acid using advanced spectroscopic techniques .
Results or Outcomes
The purified extract showed stability within a pH range of 6–7 and at temperatures of up to 50 °C. It demonstrated potential antifungal activity in the presence of various surfactants, detergents, and enzymes . A confirmatory experiment validated the accuracy of the optimization process, resulting in an approximately 3.49-fold increase in production .
Biological Potential of Indole Derivatives
Specific Scientific Field
Summary of the Application
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Methods of Application or Experimental Procedures
Indole derivatives are synthesized and tested for various pharmacological activities .
Results or Outcomes
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Dye Production
Specific Scientific Field
Summary of the Application
Methyl 6-methoxy-2-indolecarboxylate is used in the production of dyes by Escherichia coli expressing naphthalene dioxygenase (NDO) and toluene dioxygenase (TDO). It is also used in the production of dyes by Escherichia coli expressing multicomponent phenol hydroxylase (mPH) from Pseudomonas sp. strains KL33 and KL28 .
Methods of Application or Experimental Procedures
The compound is introduced to Escherichia coli strains that express specific enzymes. These enzymes metabolize the compound, resulting in the production of dyes .
Results or Outcomes
The outcome is the production of dyes, although the exact color and properties of these dyes are not specified .
Synthesis of Alkaloids
Specific Scientific Field
Summary of the Application
Indole derivatives, including 6-methoxy-2-methyl-1H-indole, are prevalent moieties present in selected alkaloids .
Methods of Application or Experimental Procedures
The application of indole derivatives in the synthesis of alkaloids involves various chemical reactions. The exact procedures can vary depending on the specific alkaloid being synthesized .
Results or Outcomes
The result is the synthesis of various alkaloids, which are a type of naturally occurring chemical compound of mostly basic nitrogen atoms .
Treatment of Various Disorders
Specific Scientific Field
Summary of the Application
Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Methods of Application or Experimental Procedures
Indole derivatives are synthesized and tested for these various pharmacological activities .
Results or Outcomes
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis of Diverse Heterocyclic Frameworks
Specific Scientific Field
Summary of the Application
Indole, a structurally versatile aromatic compound, has emerged as a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions .
Methods of Application or Experimental Procedures
Indole-based cycloaddition reactions provide rapid access to structurally diverse heterocycles, including polycyclic frameworks and spirocyclic systems, which are challenging to access through traditional synthetic methods .
Results or Outcomes
The cycloaddition reactions involving indoles have resulted in the construction of complex and biologically relevant heterocyclic compounds .
Safety And Hazards
properties
IUPAC Name |
6-methoxy-2-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-5-8-3-4-9(12-2)6-10(8)11-7/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQLMUSRHJTMTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445621 | |
Record name | 6-methoxy-2-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-2-methyl-1H-indole | |
CAS RN |
1968-13-4 | |
Record name | 6-methoxy-2-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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